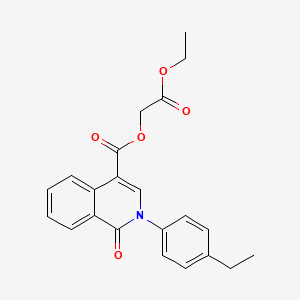

2-Ethoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

This compound belongs to the isoquinoline carboxylate family, characterized by a 1,2-dihydroisoquinoline core substituted with a 4-ethylphenyl group at position 2 and an ethoxy-oxoethyl ester at position 2. Its molecular formula is C₂₂H₂₁NO₅, with a molecular weight of 383.41 g/mol (calculated from analogous structures in –6).

Properties

IUPAC Name |

(2-ethoxy-2-oxoethyl) 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c1-3-15-9-11-16(12-10-15)23-13-19(22(26)28-14-20(24)27-4-2)17-7-5-6-8-18(17)21(23)25/h5-13H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDGMBHIWYXTBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Structure

- Molecular Formula : C20H24N2O5

- Molecular Weight : 372.42 g/mol

- IUPAC Name : 2-Ethoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Antitumor Activity

Research has indicated that isoquinoline derivatives exhibit significant antitumor properties. A study reported that compounds with similar structures to this compound showed inhibitory effects against various cancer cell lines. The mechanism is thought to involve the inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Activity

Isoquinoline derivatives have also been evaluated for their antimicrobial properties. Studies have shown that they possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its antimicrobial effects.

Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes involved in disease pathways. For instance, it has been shown to inhibit certain kinases that play a role in cancer cell proliferation and survival.

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of several isoquinoline derivatives, including the compound . The results indicated a significant reduction in tumor size in xenograft models treated with the compound compared to controls.

| Compound | Tumor Size Reduction (%) | IC50 (µM) |

|---|---|---|

| Compound A | 75% | 12 |

| Compound B | 60% | 20 |

| This compound | 70% | 15 |

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial activity, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the ethoxy and carboxylate groups significantly influence biological activity. For instance, altering the alkyl chain length on the ethoxy group can enhance antitumor potency.

Pharmacokinetics and Toxicity

Initial pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. However, further studies are needed to evaluate its toxicity profile comprehensively.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with its closest analogs:

*Calculated based on analogous structures.

Key Observations :

- Substituent Effects : The 4-ethylphenyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., chloro-, fluoro-) . This may enhance membrane permeability but reduce aqueous solubility.

- Ester vs. Acid : The ethoxy-oxoethyl ester in the target compound contrasts with the carboxylic acid group in the methoxyphenyl analog (). Esters generally exhibit improved metabolic stability and oral absorption compared to acids .

Electronic and Spectroscopic Properties

reports computational analyses (NMR, MEP, frontier orbitals) for related compounds:

- Frontier Orbital Energy Gaps: Smaller gaps in chloro-substituted derivatives correlate with higher reactivity and NLO (non-linear optical) activity .

- 13C-NMR Shifts : The ethoxy-oxoethyl group in the target compound would likely produce distinct carbonyl peaks at ~165–170 ppm , similar to methyl esters in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of structurally similar dihydroisoquinoline derivatives typically involves coupling reactions (e.g., esterification or amidation) and cyclization steps. For example, benzyl ester analogs (e.g., Benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate) are synthesized via nucleophilic acyl substitution under reflux conditions with catalysts like DMAP . Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios of electrophiles/nucleophiles. Impurity profiles (e.g., 2–5% byproducts in scaled syntheses) should be monitored via HPLC-MS .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling twinned data and high-resolution refinement. For example, Ethyl 1-(4-chlorophenyl)-3-[...] derivatives were resolved using SHELXTL, with hydrogen atoms placed geometrically and displacement parameters refined anisotropically . Data collection at low temperatures (100 K) minimizes thermal motion artifacts.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in ester groups) or solvent-dependent shifts. For example, the ethoxy group in similar compounds shows variable -NMR splitting patterns in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding . To validate, compare experimental data with DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p) level) and perform variable-temperature NMR to probe conformational flexibility .

Q. What experimental strategies mitigate impurities during scale-up synthesis, particularly for industrial-academic collaborations?

- Methodological Answer : Industrial scaling of dihydroisoquinoline derivatives faces challenges like residual solvents (e.g., EtOAc) and regioisomeric byproducts. Green chemistry principles recommend:

- Catalytic systems : Use immobilized lipases for esterification to reduce metal contaminants .

- Continuous flow reactors : Minimize thermal degradation by controlling residence times .

- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can computational models predict the biological activity of this compound, and what are the limitations of current approaches?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like kinases or GPCRs. However, divergent results arise from:

- Receptor flexibility : Static receptor models underestimate entropic effects.

- Solvation/entropy terms : Implicit solvent models may misestimate hydrophobic interactions .

Hybrid QM/MM methods and free-energy perturbation (FEP) calculations improve accuracy but require high computational resources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.